(Z)-3,4-dimethyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Description
Benzothiazole is a heterocyclic compound . It’s part of many drugs due to its broad range of biological properties . Triazole, another component of the compound, is a nitrogenous heterocyclic moiety . It’s present in many drug classes due to its versatile biological activities .
Molecular Structure Analysis
The compound contains a benzothiazole ring and a triazole ring. Benzothiazole is a heterocyclic moiety with a five-membered ring containing three carbon, two nitrogen, and four hydrogen atoms . Triazole is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .Scientific Research Applications
Synthesis of Novel Compounds
Research has been focused on synthesizing novel compounds utilizing derivatives similar to (Z)-3,4-dimethyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide. For instance, compounds with thiazole and benzothiazole structures have been synthesized for their potential biological activities. These novel compounds are being explored for their pharmacological potential, including antimicrobial and anticancer activities (Jagtap, V., Jaychandran, E., Sreenivasa, G., & Sathe, B., 2010; Pişkin, M., Canpolat, E., & Öztürk, Ö., 2020).
Antimicrobial Activity
Benzothiazole derivatives have been synthesized and evaluated for their antimicrobial properties. Studies have shown that these compounds exhibit significant antibacterial and antifungal activities, suggesting their potential as therapeutic agents in treating microbial infections (Kale, M., & Mene, D., 2013; Priya, B., Swamy, S., Tejesvi, M., Basappa, Sarala, G., Gaonkar, S., Naveen, S., Prasad, J. S., & Rangappa, K., 2006).
Anticancer Activity
The synthesis of indapamide derivatives from compounds akin to (Z)-3,4-dimethyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide and their evaluation as anticancer agents has been reported. One particular derivative demonstrated significant pro-apoptotic activity on melanoma cell lines, indicating the potential of these compounds in cancer therapy (Yılmaz, Ö., Turan, S. Ö., Akbuğa, J., Tiber, P., Orun, O., Supuran, C., & Küçükgüzel, Ş., 2015).
Enzyme Inhibition
Some derivatives have been investigated for their enzyme inhibition effects, particularly targeting carbonic anhydrases. These studies are crucial for understanding the molecular mechanisms of these compounds and their potential therapeutic applications in conditions where enzyme modulation is beneficial (Ulus, R., Aday, B., Tanc, M., Supuran, C., & Kaya, M., 2016).
properties
IUPAC Name |
3,4-dimethyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S2/c1-4-9-22-16-8-7-15(27(20,24)25)11-17(16)26-19(22)21-18(23)14-6-5-12(2)13(3)10-14/h1,5-8,10-11H,9H2,2-3H3,(H2,20,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEUGMRZQXFZIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC#C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3,4-dimethyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide |
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